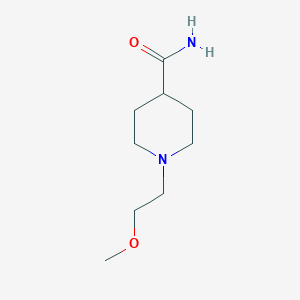

1-(2-Methoxyethyl)piperidine-4-carboxamide

Description

Contextual Overview of Piperidine-4-carboxamide Scaffolds in Drug Discovery and Development

The piperidine (B6355638) ring is a prevalent structural motif found in a vast number of natural alkaloids and synthetic pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold. thieme-connect.commdpi.com When functionalized to form a piperidine-4-carboxamide, this scaffold becomes a "privileged" structure in drug discovery, meaning it can bind to a variety of biological targets with high affinity. ontosight.ai

The inherent versatility of the piperidine-4-carboxamide core has led to its investigation across a wide spectrum of therapeutic areas. ijnrd.org Research has demonstrated that derivatives of this scaffold exhibit a diverse range of pharmacological activities, including:

Neuroprotective Effects: Certain piperidine carboxamides are being explored for their potential to protect nerve cells from damage, which could be beneficial for neurodegenerative diseases. ontosight.ai In one study, the piperidine-4-carboxamide moiety was identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the progression of Alzheimer's disease. nih.gov

Anticancer Activity: The piperidine nucleus is frequently incorporated into the design of anticancer drugs. mdpi.com Derivatives have been shown to inhibit the proliferation of various cancer cell lines, such as prostate cancer cells, by modulating signaling pathways. nih.gov

Analgesic and Anti-inflammatory Properties: Substituted piperidines have been designed to achieve pain relief. researchgate.net Some piperidine carboxamides may also exert anti-inflammatory effects by inhibiting specific enzymes or pathways involved in the inflammatory response. ontosight.ai

Antimicrobial Activity: Researchers have synthesized piperidine-4-carboxamide derivatives that show potential in fighting bacterial and fungal infections. ontosight.airesearchgate.netresearchgate.net

Dopamine (B1211576) Reuptake Inhibition: Certain derivatives have been identified as potent dopamine reuptake inhibitors, a mechanism relevant to various neurological and psychiatric conditions. researchgate.net

Carbonic Anhydrase Inhibition: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized and found to be effective inhibitors of human carbonic anhydrase (hCA) isoforms, including those associated with tumors. nih.gov

The utility of this scaffold lies in its synthetic tractability, allowing chemists to systematically modify its structure at multiple points to fine-tune its interaction with a specific biological target, thereby optimizing potency and selectivity. ontosight.ainih.gov

Chemical Significance of the 2-Methoxyethyl Substituent on the Piperidine Ring

The introduction of a 2-methoxyethyl (MOE) group onto a pharmacologically active scaffold is a deliberate strategy in medicinal chemistry to enhance a molecule's drug-like properties. researchgate.net While extensively studied in the context of antisense oligonucleotides, the physicochemical benefits conferred by the MOE group are broadly applicable to small molecule drug design. nih.govbiosearchtech.com

Key advantages associated with the 2-methoxyethyl substituent include:

Enhanced Metabolic Stability: The ether linkage in the methoxyethyl group is generally more resistant to metabolic degradation compared to more labile functional groups. Bioisosteric replacement—the substitution of one atom or group with another that has similar properties—is a common technique to improve metabolic stability and alter pharmacokinetics. cambridgemedchemconsulting.comdrughunter.comopenmedscience.com The MOE group can be seen as a bioisostere for other small alkyl or hydroxylated chains, designed to block sites of metabolism.

Improved Binding Affinity: In the context of oligonucleotides, the 2'-MOE modification is known to increase the binding affinity of the molecule to its target RNA. researchgate.netbiosearchtech.com This is attributed to the substituent's ability to induce a favorable conformation for binding. A similar principle can apply in small molecules, where the methoxyethyl group can engage in productive van der Waals or hydrogen bonding interactions within a target's binding pocket, thereby increasing potency.

Favorable Pharmacokinetics: The 2'-MOE modification has been shown to result in better potency and improved pharmacokinetic profiles, including longer tissue half-lives for therapeutic oligonucleotides. researchgate.netbiosearchtech.com By modulating properties like lipophilicity and hydrogen bonding potential, the substituent can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Increased Nuclease Resistance: In its most well-known application, the 2'-MOE group provides steric hindrance that protects therapeutic oligonucleotides from degradation by nucleases, which is essential for their effectiveness in vivo. nih.govbiosearchtech.com This principle of steric shielding can translate to small molecules, where the group may protect adjacent functionalities from enzymatic attack.

Strategic Rationale for Investigating 1-(2-Methoxyethyl)piperidine-4-carboxamide: A Research Perspective

The decision to synthesize and investigate this compound stems from a logical and strategic approach to drug design. This approach involves the combination of a validated, pharmacologically versatile scaffold with a substituent known to confer beneficial properties.

The core rationale can be broken down into several key points:

Leveraging a Privileged Scaffold: The piperidine-4-carboxamide core is a well-established starting point in drug discovery, with a proven track record of yielding compounds with diverse biological activities, from CNS-acting agents to anticancer and antimicrobial drugs. nih.govnih.govresearchgate.net Using this scaffold provides a higher probability of identifying new molecules with therapeutic potential.

Exploring New Chemical Space: By combining these two specific moieties, researchers are exploring a novel area of chemical space. The resulting compound, this compound, serves as a new molecular entity whose unique properties can be evaluated. It can act as a lead compound for further optimization or as a tool compound to probe the structure-activity relationships of a particular biological target.

Systematic Library Development: This compound can be viewed as a single member of a larger library of N-substituted piperidine-4-carboxamides. By systematically varying the substituent on the piperidine nitrogen (e.g., comparing methoxyethyl to ethyl, hydroxyethyl, etc.), researchers can gain a detailed understanding of how this position influences a molecule's pharmacological activity and pharmacokinetic properties.

In essence, the investigation of this compound is a hypothesis-driven endeavor. The hypothesis is that the known benefits of the piperidine-4-carboxamide scaffold can be augmented by the stability- and affinity-enhancing characteristics of the 2-methoxyethyl group, creating a promising candidate for further development in various therapeutic programs.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-13-7-6-11-4-2-8(3-5-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHMJTPDEJCWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Methoxyethyl Piperidine 4 Carboxamide and Its Congeners

Advanced Synthetic Routes to the Piperidine-4-carboxamide Core

The formation of the central piperidine-4-carboxamide scaffold is a critical phase in the synthesis. This can be achieved either by building the amide functionality onto a pre-existing piperidine (B6355638) ring or by constructing the piperidine ring itself through cyclization reactions. nih.gov

Amide Bond Formation via Activated Carboxylic Acid Derivatives

A primary and widely used strategy for synthesizing the piperidine-4-carboxamide core begins with a piperidine-4-carboxylic acid derivative. The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" to facilitate the reaction. luxembourg-bio.comkhanacademy.org

Common methods for activation include:

Conversion to Acyl Halides: The carboxylic acid (often N-protected, for instance, with a Boc group) is treated with a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride. This intermediate readily reacts with ammonia (B1221849) or an ammonia equivalent to yield the primary amide. khanacademy.org

Use of Coupling Reagents: A more modern and often milder approach involves the use of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form a reactive ester intermediate. nih.govcbijournal.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond under controlled conditions that preserve other sensitive functional groups. The use of EDC with catalytic HOBt has been shown to be effective for coupling various carboxylic acids and amines. nih.gov

These activation methods provide reliable pathways to the amide, which is a key functional group in numerous biologically active molecules. researchgate.netontosight.ai

Cyclization Reactions and Ring Functionalization Strategies

An alternative to modifying a pre-existing ring is to construct the piperidine ring itself through cyclization. Various strategies exist for forming the six-membered piperidine heterocycle. nih.govresearchgate.net

Key cyclization strategies include:

Hydrogenation of Pyridine (B92270) Precursors: Substituted pyridines, which are readily available, can be catalytically hydrogenated to form the corresponding saturated piperidine ring. For instance, a pyridine-4-carboxamide or a precursor like 4-cyanopyridine (B195900) can be reduced under high pressure using catalysts such as rhodium, ruthenium, or Raney nickel. nih.gov

Intramolecular Cyclization: This involves the ring closure of a linear precursor that contains both an amine and a reactive group at the appropriate distance. Methods like reductive amination of δ-amino ketones or intramolecular nucleophilic substitution are common. nih.govbeilstein-journals.org For example, an acyclic amine can undergo an intramolecular reaction with an alkene (hydroamination) or an alkyl halide to form the piperidine ring. nih.gov

Dearomative Functionalization: Advanced strategies involve the stepwise dearomative functionalization of pyridines to create highly substituted piperidines, offering control over stereochemistry and the placement of multiple functional groups. researchgate.net

These methods allow for the creation of diverse and functionally complex piperidine cores that can be further elaborated. researchgate.netnih.govrsc.org

Regioselective Introduction of the N-2-Methoxyethyl Moiety

Once the piperidine-4-carboxamide core is synthesized, the final step is the regioselective introduction of the 2-methoxyethyl group onto the piperidine nitrogen. This is typically accomplished through N-alkylation.

Alkylation Approaches on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is nucleophilic and can be readily alkylated using an appropriate electrophile. The standard method for introducing the 2-methoxyethyl group is a nucleophilic substitution reaction using a 2-methoxyethyl halide, such as 2-methoxyethyl bromide or 2-methoxyethyl chloride.

The reaction involves the piperidine nitrogen attacking the electrophilic carbon of the alkylating agent, displacing the halide and forming a new carbon-nitrogen bond. This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed, thereby driving the reaction to completion. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

To ensure high yield and selectivity for the desired mono-alkylated product, careful optimization of the reaction conditions is essential. researchgate.net Over-alkylation, which would result in a quaternary ammonium (B1175870) salt, is a potential side reaction that must be minimized. researchgate.netresearchgate.net

Key parameters for optimization include:

Choice of Base: A non-nucleophilic base is preferred to avoid competition with the piperidine amine. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be employed. researchgate.net

Solvent: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used as they effectively solvate the reactants and facilitate the Sₙ2 reaction mechanism. researchgate.net

Temperature: The reaction temperature is controlled to balance the reaction rate with the potential for side reactions. Reactions are often started at a lower temperature and may be gently heated to ensure completion. researchgate.net

Stoichiometry: Using a slight excess of the piperidine starting material relative to the alkylating agent can help to minimize the formation of the dialkylated quaternary salt. researchgate.net

The table below summarizes typical conditions for the N-alkylation of piperidines.

| Parameter | Condition | Rationale |

| Alkylating Agent | 2-methoxyethyl bromide or chloride | Provides the desired N-substituent. |

| Base | K₂CO₃, DIPEA, or NaH | Neutralizes acid byproduct; prevents salt formation. researchgate.net |

| Solvent | DMF, Acetonitrile | Polar aprotic solvent favors Sₙ2 reaction. researchgate.net |

| Temperature | 0 °C to 70 °C | Balances reaction rate and selectivity. researchgate.net |

Design and Synthesis of Structural Analogs for Systematic Exploration

The synthesis of structural analogs of 1-(2-methoxyethyl)piperidine-4-carboxamide is fundamental for exploring structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its biological activity. The synthetic routes described above are versatile and can be adapted to produce a wide range of congeners. nih.govresearchgate.netnih.govnih.gov

Modifications can be introduced at three main positions:

The N-substituent: The 2-methoxyethyl group can be replaced with various other alkyl, aryl, or functionalized groups by using different alkylating agents in the N-alkylation step. nih.gov

The Carboxamide Group: The primary amide can be converted to secondary or tertiary amides by using substituted amines instead of ammonia in the amide bond formation step.

The Piperidine Ring: Substituents can be introduced on the carbon atoms of the piperidine ring by starting with appropriately functionalized precursors. ajchem-a.comodu.edu

The following table presents a selection of synthesized structural analogs of piperidine-4-carboxamide, illustrating the chemical diversity that can be achieved.

| Compound Name | N-Substituent | 4-Position Group | Reference |

| 1-(1-Methoxy-propoxy)-piperidine-4-Carboxylic acid amide | 1-Methoxy-propoxy | Carboxamide | researchgate.net |

| N-Benzoyl-piperidine-4-(benzylidene-4-carboxylic acid) | Benzoyl | Benzylidene-4-carboxylic acid | nih.gov |

| N-Benzyl-piperidine-4-(benzylidene-4-carboxylic acid) | Benzyl | Benzylidene-4-carboxylic acid | nih.gov |

| 1-(2-Benzothienylcarbonyl)piperidin-4-ylcarbonyl-phenylalaninamide | 2-Benzothienylcarbonyl | Carbonyl-phenylalaninamide | nih.gov |

| 1-(2-Naphthylcarbonyl)piperidin-4-ylcarbonyl-phenylalaninamide | 2-Naphthylcarbonyl | Carbonyl-phenylalaninamide | nih.gov |

This systematic approach to analog synthesis is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's properties. nih.govontosight.ai

Derivatization at the Carboxamide Nitrogen

The primary carboxamide group at the C4 position of the piperidine ring is a key site for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's properties. Standard amide coupling reactions are typically employed for this purpose.

One common approach involves the reaction of the parent piperidine-4-carboxamide with various electrophilic reagents. For instance, the synthesis of sulfonamide derivatives can be achieved through the reaction of piperidine-4-carboxamide with different sulfonyl chlorides in an appropriate solvent. researchgate.net This amino-de-chlorination reaction leads to the formation of a sulfonamide linkage. researchgate.net Similarly, N-acyl derivatives can be prepared by reacting the carboxamide with acyl chlorides or anhydrides.

While the amide nitrogen is generally not highly nucleophilic, it can be deprotonated using a strong base to facilitate N-alkylation. stackexchange.com Standard conditions for such reactions often involve the use of sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. stackexchange.com

Table 1: Examples of Derivatization at the Carboxamide Nitrogen

| Starting Material | Reagent | Reaction Type | Product | Reference |

| Piperidine-4-carboxamide | 4-Nitrobenzenesulfonyl chloride | Sulfonylation | N-(4-Nitrobenzenesulfonyl)piperidine-4-carboxamide | researchgate.net |

| Piperidine-4-carboxamide | Benzoyl chloride | Acylation | N-Benzoylpiperidine-4-carboxamide | researchgate.net |

| Acetamide (model) | Iodopropane | Alkylation | N-Propylacetamide | stackexchange.com |

This table presents representative examples of derivatization reactions applicable to the carboxamide nitrogen.

Modifications on the Piperidine Ring System

The piperidine ring itself offers multiple positions (C2, C3, and C4) for chemical modification, enabling fine-tuning of the molecule's spatial arrangement and interaction with biological targets. Site-selective functionalization is a key challenge, often addressed through the use of specific catalysts and directing groups.

Rhodium-catalyzed C-H insertion reactions have been effectively used for the site-selective functionalization of piperidines. nih.gov The regioselectivity of these reactions can be controlled by the choice of both the rhodium catalyst and the nitrogen-protecting group on the piperidine. nih.gov For example, C2 functionalization of N-Boc-piperidine can be achieved using Rh₂(R-TCPTAD)₄, while N-brosyl-piperidine with Rh₂(R-TPPTTL)₄ also directs functionalization to the C2 position. nih.gov In contrast, using an N-α-oxoarylacetyl-piperidine with Rh₂(S-2-Cl-5-BrTPCP)₄ can direct C-H functionalization to the C4 position. nih.gov

The C3 position can be functionalized indirectly through methods like cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.gov Regioselective 3-alkylation has also been achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. The subsequent generation of an enamide anion allows for alkylation at the 3-position. odu.edu

Table 2: Site-Selective Functionalization of the Piperidine Ring

| Piperidine Derivative | Catalyst/Reagent | Position Functionalized | Product Type | Reference |

| N-Boc-piperidine | Rh₂(R-TCPTAD)₄ / Aryldiazoacetate | C2 | 2-Arylacetate substituted piperidine | nih.gov |

| N-Brosyl-piperidine | Rh₂(R-TPPTTL)₄ / Aryldiazoacetate | C2 | 2-Arylacetate substituted piperidine | nih.gov |

| N-Boc-tetrahydropyridine | Rhodium catalyst / Diazo compound | C3 | 3-Substituted piperidine (via cyclopropanation/ring-opening) | nih.gov |

| N-α-Oxoarylacetyl-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄ / Diazo compound | C4 | 4-Substituted piperidine | nih.gov |

| Piperidine | 1. NCS 2. Base 3. LDA 4. Alkyl halide | C3 | 3-Alkylpiperidine | odu.edu |

This table summarizes methodologies for achieving site-selective modifications on the piperidine core.

Isosteric Replacements within the 2-Methoxyethyl Chain

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to improve a compound's properties by substituting a functional group with another that has similar steric and electronic characteristics. nih.govdrughunter.com In the context of this compound, the 2-methoxyethyl chain can be replaced with various isosteric groups to explore different chemical spaces and potentially enhance biological activity or pharmacokinetic profiles.

The ether linkage in the 2-methoxyethyl group is a key feature for isosteric replacement. Divalent isosteres for an ether (-O-) include thioethers (-S-), amines (-NH-), or methylene (B1212753) groups (-CH₂-). estranky.sk Replacing the oxygen atom with a sulfur atom would yield a 1-(2-(methylthio)ethyl)piperidine analog. A nitrogen atom replacement could lead to a 1-(2-(methylamino)ethyl)piperidine derivative.

Furthermore, the entire 2-methoxyethyl group can be substituted with other small alkyl chains or cyclic fragments that mimic its size and conformation. For instance, bicyclic structures can serve as rigid bioisosteres for the piperidine ring itself, suggesting that small, constrained ring systems could also act as replacements for the flexible N-substituent. researchgate.net The goal of such replacements is to maintain or improve the desired interactions with a biological target while potentially altering properties like metabolic stability, solubility, or lipophilicity. nih.gov

Table 3: Potential Isosteric Replacements for the 2-Methoxyethyl Group

| Original Fragment | Isosteric Replacement | Rationale | Potential Congener Name |

| -CH₂-O -CH₃ | -CH₂-S -CH₃ | Thioether as ether isostere | 1-(2-(Methylthio)ethyl)piperidine-4-carboxamide |

| -CH₂-O -CH₃ | -CH₂-NH -CH₃ | Secondary amine as ether isostere | 1-(2-(Methylamino)ethyl)piperidine-4-carboxamide |

| -CH₂-O -CH₃ | -CH₂-CH₂ -CH₃ | Alkyl chain for conformational exploration | 1-Propylpiperidine-4-carboxamide |

| -CH₂CH₂OCH₃ | Cyclopropylmethyl | Rigid cyclic group as a flexible chain mimic | 1-(Cyclopropylmethyl)piperidine-4-carboxamide |

This table provides hypothetical examples of isosteric replacements for the N-substituent based on established principles of medicinal chemistry.

Development of Scalable Synthetic Processes for Research Applications

The development of efficient and scalable synthetic routes is crucial for producing sufficient quantities of this compound and its analogs for extensive research. A common strategy for synthesizing 1-substituted piperidines involves the N-alkylation of a pre-formed piperidine ring. researchgate.net

A scalable synthesis would likely begin with a readily available starting material, such as piperidine-4-carboxylic acid or its ethyl ester, ethyl isonipecotate. The N-alkylation step to introduce the 2-methoxyethyl group can be achieved by reacting the piperidine nitrogen with a suitable electrophile, such as 2-methoxyethyl bromide or 1-bromo-2-methoxyethane, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netchemicalforums.com

For the synthesis of the carboxamide, the corresponding carboxylic acid or ester would be converted to the primary amide. This can be accomplished by first activating the carboxylic acid (e.g., by forming an acid chloride with thionyl chloride) and then reacting it with ammonia. Alternatively, direct amidation of the ester can be performed.

An alternative scalable approach involves the Dieckmann cyclization of an appropriate amino-diester to construct the piperidone ring, which is a key intermediate. researchgate.net For example, the condensation of a primary amine with two equivalents of an acrylate (B77674) ester, followed by cyclization, hydrolysis, and decarboxylation, is a widely used method for preparing 4-piperidones. researchgate.net This piperidone can then be functionalized and elaborated to the final target compound. The optimization of reaction conditions, such as temperature, solvent, and base, is critical to ensure high yields and purity on a larger scale. researchgate.net

Table 4: Key Reactions in Scalable Synthesis

| Reaction Step | Starting Materials | Reagents | Product | Key Consideration | Reference |

| N-Alkylation | Piperidine-4-carboxamide, 1-bromo-2-methoxyethane | K₂CO₃, DMF | This compound | Optimization of base and solvent for high yield | researchgate.net |

| Amide Formation | 1-(2-Methoxyethyl)piperidine-4-carboxylic acid | 1. SOCl₂ 2. NH₃ | This compound | Control of reaction conditions to avoid side products | researchgate.net |

| Piperidone Formation (Dieckmann) | Amino-diester | NaH or other base | Substituted 4-piperidone | Careful control of reaction to prevent retro-Dieckmann reaction | researchgate.net |

This table outlines key transformations that can be optimized for the scalable synthesis of the target compound and its precursors.

Comprehensive Characterization of 1 2 Methoxyethyl Piperidine 4 Carboxamide and Its Derivatives

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The definitive identification of 1-(2-Methoxyethyl)piperidine-4-carboxamide is achieved through a combination of advanced spectroscopic methods. Each technique provides unique and complementary information, leading to an unambiguous confirmation of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to assign the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperidine (B6355638) H2, H6 (axial) | ~2.0-2.2 | t | 2H |

| Piperidine H2, H6 (equatorial) | ~2.8-3.0 | d | 2H |

| Piperidine H3, H5 (axial) | ~1.6-1.8 | qd | 2H |

| Piperidine H3, H5 (equatorial) | ~1.8-2.0 | d | 2H |

| Piperidine H4 | ~2.2-2.4 | tt | 1H |

| N-CH₂ | ~2.5-2.7 | t | 2H |

| O-CH₂ | ~3.4-3.6 | t | 2H |

| O-CH₃ | ~3.3 | s | 3H |

| CONH₂ | ~5.5-7.5 | br s | 2H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxamide) | ~175-178 |

| Piperidine C2, C6 | ~53-55 |

| Piperidine C3, C5 | ~28-30 |

| Piperidine C4 | ~40-42 |

| N-CH₂ | ~57-59 |

| O-CH₂ | ~70-72 |

| O-CH₃ | ~58-60 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amide and ether functional groups, as well as the aliphatic C-H bonds.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3100-3500 | Stretching (often two bands for primary amide) |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Amide) | 1630-1680 | Stretching |

| N-H (Amide) | 1550-1640 | Bending |

| C-O (Ether) | 1070-1150 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₁₈N₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass can then be compared to the calculated theoretical mass to confirm the elemental composition.

For example, using Electrospray Ionization (ESI) in positive ion mode, the expected [M+H]⁺ ion would be observed.

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z |

| [C₉H₁₈N₂O₂ + H]⁺ | 187.1441 |

Note: The high resolution of the mass spectrometer allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed method.

A typical HPLC method for purity analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The elution can be isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition over time). The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high purity sample would exhibit a single major peak.

For preparative HPLC, the same principles apply but on a larger scale to isolate the compound of interest from reaction byproducts and impurities.

Stereochemical Analysis and Chirality Determination

The this compound molecule itself is achiral as there is no stereocenter. However, derivatives of this compound can be chiral if a substituent at the 4-position of the piperidine ring creates a chiral center. In such cases, the stereochemical analysis becomes crucial.

For chiral derivatives, the separation of enantiomers can be achieved using chiral chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. The determination of the enantiomeric excess (ee) is a key parameter to assess the stereochemical purity of a chiral compound.

Furthermore, the absolute configuration of a chiral derivative could be determined by techniques such as X-ray crystallography of a single crystal or by using chiroptical methods like circular dichroism (CD) spectroscopy, often in conjunction with computational modeling.

In Vitro and Ex Vivo Biological Activity Assessments of 1 2 Methoxyethyl Piperidine 4 Carboxamide Derivatives

Antiviral Efficacy Studies

Derivatives of piperidine-4-carboxamide have demonstrated notable antiviral properties against a spectrum of viruses, including coronaviruses, neurotropic alphaviruses, and the human immunodeficiency virus (HIV-1).

Evaluation against Coronaviruses (e.g., SARS-CoV-2, NL63, OC43) in Cell-Based Assays

Piperidine-4-carboxamide derivatives have been identified as inhibitors of human coronaviruses. gavinpublishers.com The human coronaviruses NL63 (HCoV-NL63) and OC43 (HCoV-OC43) are common respiratory pathogens, while Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic. nih.govtaylorandfrancis.com

In vitro studies evaluated a piperidine-4-carboxamide compound, NCGC2955, against several human coronaviruses. gavinpublishers.com The compound showed antiviral activity against the alphacoronavirus NL63 in both Vero and MK2 cells. gavinpublishers.com It was also effective against the betacoronavirus OC43 in human foreskin fibroblasts. gavinpublishers.com Furthermore, NCGC2955 and a structurally related analog, compound 153, demonstrated inhibitory activity against the alpha and delta variants of SARS-CoV-2 in Vero E6 and Calu-3 cells. gavinpublishers.com The antiviral efficacy, measured as the half-maximal effective concentration (EC₅₀), was found to be in the low micromolar range, with a favorable selectivity index based on a low cellular toxicity (CC₅₀ > 300 µM in all tested cell lines). gavinpublishers.com

| Compound | Virus | Cell Line | EC₅₀ (µM) |

|---|---|---|---|

| NCGC2955 | NL63 | Vero | 2.5 ± 0.15 |

| NCGC2955 | NL63 | MK2 | 1.5 ± 0.2 |

| NCGC2955 | OC43 | Human Foreskin Fibroblasts | 1.5 ± 0.01 |

| NCGC2955 | SARS-CoV-2 (Alpha) | Calu-3 | 0.2 ± 0.02 |

| 153 | SARS-CoV-2 (Alpha) | Calu-3 | 0.11 ± 0.04 |

Inhibition of Neurotropic Alphavirus Replication (e.g., Western Equine Encephalitis Virus)

Derivatives containing the piperidine-4-carboxamide scaffold have been investigated as inhibitors of neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV), which can cause potentially severe encephalitis. nih.gov Research into a class of thieno[3,2-b]pyrrole-based inhibitors revealed that modifications to the piperidine-4-carboxamide moiety could influence antiviral activity. nih.gov

Further studies on indole-based inhibitors also highlighted the importance of the piperidine-4-carboxamide group as a key pharmacophoric element. nih.gov While efforts to improve potency by modifying this group were only modestly successful, the defined structure-activity relationship (SAR) from these analogs helped in creating a three-dimensional pharmacophore model. nih.gov This model suggests that the piperidine-4-carboxamide acts as a crucial hydrogen bond acceptor, contributing to the molecule's interaction with its unknown viral target. nih.gov The mechanism of action for related antiviral compounds is believed to involve the inhibition of viral RNA synthesis through interactions with the viral replicase complex. researchgate.net

Anti-HIV-1 Activity and CCR5 Receptor Antagonism Mechanisms

A significant area of research for piperidine-4-carboxamide derivatives has been in the development of anti-HIV-1 agents. nih.gov The mechanism of action for these compounds is centered on their function as antagonists of the C-C chemokine receptor type 5 (CCR5). nih.govnih.gov CCR5 is a critical co-receptor that the HIV-1 virus uses to enter and infect host immune cells. nih.gov By blocking this receptor, these antagonists can effectively prevent viral entry. nih.gov

Structure-activity relationship studies led to the discovery of a series of potent CCR5 antagonists by replacing a 5-oxopyrrolidin-3-yl fragment in a lead structure with a 1-acetylpiperidin-4-yl group. nih.gov The introduction of small, hydrophobic substituents on the central phenyl ring of these derivatives was found to increase their binding affinity for the CCR5 receptor, resulting in antagonists with low to sub-nanomolar potency. nih.gov One selected compound, 11f, demonstrated excellent antiviral activity, inhibiting the replication of CCR5-tropic HIV-1 in human peripheral blood mononuclear cells with an EC₅₀ of 0.59 nM. nih.govresearchgate.net The piperidine-4-carboxamide moiety was identified as a key component for this potent anti-HIV activity and for conferring metabolic stability. nih.gov

Enzyme Modulatory Activities

In addition to their antiviral properties, derivatives of 1-(2-Methoxyethyl)piperidine-4-carboxamide have been assessed for their ability to modulate the activity of specific enzymes involved in cellular signaling and immunity.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition Kinetics

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a membrane-associated zinc enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govresearchgate.netnih.gov While several classes of NAPE-PLD inhibitors have been identified, research has also explored activators of this enzyme, including a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides. nih.govvanderbilt.edu

In the context of inhibition, studies on related heterocyclic compounds have provided insight into the kinetics. For example, the quinazoline (B50416) sulfonamide derivative ARN19874 was identified as the first small-molecule NAPE-PLD inhibitor. nih.govescholarship.org Kinetic analyses revealed that this compound acts through an uncompetitive mechanism, characterized by an increase in the Michaelis constant (Km) and a decrease in the maximum reaction velocity (Vmax). nih.govescholarship.org The inhibition was found to be rapid and reversible upon dilution of the enzyme-inhibitor complex. nih.govescholarship.org It is proposed that the sulfonamide group plays a key role by forming coordination bonds with the positively charged zinc atoms within the enzyme's active site. nih.govescholarship.org

MALT1 Proteolytic Activity Inhibition Mechanisms

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key signaling protein in the immune system that possesses both scaffold and protease functions. nih.govnih.govresearchgate.net Its proteolytic activity is a therapeutic target for certain autoimmune diseases and B-cell lymphomas. nih.govresearchgate.net

N-aryl-piperidine-4-carboxamides have been identified as a novel class of potent inhibitors of MALT1's proteolytic function. gavinpublishers.comresearchgate.net Starting from a weak screening hit, researchers developed advanced compounds that showed high potency in both biochemical and cellular assays. researchgate.net These inhibitors demonstrated activity in a mechanistic Jurkat T-cell activation assay and in the OCI-Ly3 B-cell lymphoma line, which has a dysregulated NF-κB pathway. researchgate.net The mechanism of inhibition involves blocking the paracaspase's catalytic activity, which is crucial for the activation of NF-κB signaling and lymphocyte proliferation. nih.govresearchgate.net

DNA Gyrase Inhibition in Bacterial Pathogens (e.g., Mycobacterium abscessus)

Derivatives of piperidine-4-carboxamide (P4C) have been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus, an intrinsically multidrug-resistant pathogen responsible for chronic lung disease. nih.govnih.gov In a whole-cell screen against M. tuberculosis, the P4C compound MMV688844 was identified as a hit against M. abscessus. nih.govresearchgate.net Further investigation revealed that P4Cs exhibit bactericidal activity against planktonic cultures and biofilms of M. abscessus. nih.gov

The mechanism of action was elucidated through the generation of spontaneous resistant mutants, which showed mutations in the gyrA and gyrB genes. nih.govnih.gov These genes encode the subunits of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. researchgate.net Biochemical assays using recombinant M. abscessus DNA gyrase confirmed that P4Cs directly inhibit the wild-type enzyme's supercoiling activity but not the mutant version. nih.govnih.gov

Furthermore, studies using recA promoter-based DNA damage reporter strains demonstrated that P4Cs induce the recA promoter, indicating that, like fluoroquinolones, they cause DNA damage mediated by DNA gyrase. nih.govresearchgate.net Notably, P4C-resistant strains displayed limited cross-resistance to moxifloxacin (B1663623) and no cross-resistance to SPR719, another DNA gyrase inhibitor, suggesting a distinct binding mode. nih.govnih.gov

**Table 1: Activity of Piperidine-4-Carboxamide Derivatives against *M. abscessus***

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| MMV688844 (P4C) | M. abscessus whole-cell | MIC | - | nih.gov |

| 844-TFM (P4C analog) | M. abscessus whole-cell | MIC | More potent than parent | nih.gov |

| Piperidine-4-carboxamides | M. abscessus DNA gyrase | Inhibition of supercoiling | Confirmed | nih.gov |

| Moxifloxacin | M. abscessus DNA gyrase | Inhibition of supercoiling | Confirmed | researchgate.net |

| SPR719 | M. abscessus DNA gyrase | Inhibition of supercoiling | Confirmed | nih.gov |

Matrix Metalloproteinase (MMP-2, MMP-13) Inhibition Assays

The piperidine (B6355638) scaffold, a core feature of this compound, has been incorporated into the design of inhibitors for matrix metalloproteinases (MMPs), particularly MMP-13. MMP-13 is a key enzyme in the collagenase group, implicated in the degradation of the extracellular matrix in diseases like osteoarthritis. nih.gov

In the development of MMP inhibitors, structural modifications are often sought to improve physicochemical properties such as solubility without compromising potency. Research on MMP-2 inhibitors has shown that the introduction of a polar piperidine ring can enhance aqueous solubility. nih.gov This strategy is relevant for designing selective MMP-13 inhibitors, where achieving favorable pharmacokinetic properties is a significant challenge. nih.gov While specific assay data for this compound against MMP-2 or MMP-13 is not detailed in the reviewed literature, the inclusion of the piperidine moiety is a recognized strategy to confer desirable properties to MMP inhibitors. For instance, in a series of benzotriazole (B28993) derivatives targeting MMP-13, modifications to improve solubility were a key focus, leading to the identification of potent, water-soluble inhibitors. nih.gov

Table 2: MMP-13 Inhibitory Activity of a Derivative Incorporating a Piperidine-related Strategy

| Compound | Target | Activity Metric | Value (nM) | Reference |

|---|---|---|---|---|

| Compound 9a | MMP-13 | IC₅₀ | 0.65 | nih.gov |

| Compound 9e | MMP-13 | IC₅₀ | 3.3 | nih.gov |

Neurotransmitter Transporter Interaction Profiles

Dopamine (B1211576) Transporter (DAT) Binding and Reuptake Inhibition

Piperidine-based structures are integral to many ligands that interact with the dopamine transporter (DAT). nih.gov The DAT is a primary target for drugs addressing various neuropsychiatric disorders by modulating dopamine levels in the synapse. frontiersin.org Studies on 4-benzylpiperidine (B145979) carboxamides, a structurally related class, have elucidated key features for DAT interaction. A critical determinant for potent DAT inhibition is the length of the linker between the piperidine ring and other structural motifs. nih.gov

Specifically, compounds with a two-carbon linker consistently exhibit higher potency for inhibiting dopamine reuptake compared to those with a three-carbon linker. nih.gov Furthermore, the nature of aromatic ring substituents plays a crucial role; diphenyl groups, in particular, confer strong selectivity and inhibitory activity at the DAT. nih.gov The interaction of piperazine-based inhibitors like GBR 12909 with the DAT has been shown to induce a conformational change in the transporter protein, a mechanism that may be a general property of the dopamine transporter. nih.gov

Table 3: Inhibitory Activity of 4-Benzylpiperidine Carboxamide Derivatives on DAT

| Compound Linker Length | R¹ Substituent | Target | Activity Metric | Potency | Reference |

|---|---|---|---|---|---|

| Two-carbon | Diphenyl acetyl | DAT | Reuptake Inhibition | High | nih.gov |

| Three-carbon | Diphenyl acetyl | DAT | Reuptake Inhibition | Lower | nih.gov |

| Two-carbon | Biphenyl (B1667301) | DAT | Reuptake Inhibition | Lower | nih.gov |

Serotonin (B10506) Transporter (SERT) Modulatory Effects

The serotonin transporter (SERT) is a key target for antidepressants and is modulated by various structural classes, including those containing a piperidine core. nih.gov For 4-benzylpiperidine carboxamide derivatives, the substituents on the aromatic ring significantly influence their interaction with SERT. nih.gov

In contrast to their effects on the dopamine transporter, compounds with a biphenyl substituent exhibit strong inhibition of SERT. Conversely, derivatives with diphenyl substitutions show very weak SERT inhibition, regardless of the linker length between the piperidine and the aromatic moiety. nih.gov This highlights a distinct structure-activity relationship for SERT compared to DAT within this chemical class. Additionally, compounds featuring a 2-naphthyl ring generally display greater inhibition of serotonin reuptake than their 1-naphthyl counterparts. nih.gov

Table 4: Inhibitory Activity of 4-Benzylpiperidine Carboxamide Derivatives on SERT

| Compound Linker Length | R¹ Substituent | Target | Activity Metric | Potency | Reference |

|---|---|---|---|---|---|

| N/A | Biphenyl | SERT | Reuptake Inhibition | Strong | nih.gov |

| N/A | Diphenyl | SERT | Reuptake Inhibition | Very Weak | nih.gov |

| N/A | 2-Naphthyl | SERT | Reuptake Inhibition | Higher than 1-Naphthyl | nih.gov |

| N/A | 1-Naphthyl | SERT | Reuptake Inhibition | Lower than 2-Naphthyl | nih.gov |

Norepinephrine (B1679862) Transporter (NET) Affinity and Uptake Inhibition

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synaptic cleft and is a target for treatments of depression and ADHD. nih.govnih.gov Piperidine-based ligands have been developed as potent and selective NET inhibitors. nih.gov

Within the 4-benzylpiperidine carboxamide series, compounds with a 2-naphthyl ring substituent were found to have a higher degree of inhibitory activity on the norepinephrine transporter compared to those with a 1-naphthyl ring. nih.gov This suggests that the specific geometry and electronic properties of the aromatic system are crucial for effective binding to the NET. The development of such selective inhibitors is an active area of research for creating therapies with improved side-effect profiles. nih.govnih.gov

Table 5: Inhibitory Activity of 4-Benzylpiperidine Carboxamide Derivatives on NET

| R¹ Substituent | Target | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| 2-Naphthyl | NET | Reuptake Inhibition | Higher | nih.gov |

| 1-Naphthyl | NET | Reuptake Inhibition | Lower | nih.gov |

Receptor Pharmacology and Ligand Binding Assays

Piperidine and piperazine (B1678402) derivatives are recognized scaffolds for ligands targeting a variety of receptors, including sigma receptors (S1R and S2R). unict.it These receptors are implicated in a range of neurological functions and are targets for therapeutic intervention in neuropathic pain and psychiatric disorders. unict.it

Ligand binding assays are crucial for determining the affinity and selectivity of compounds for specific receptors. In the development of selective sigma receptor ligands, a series of piperidine and piperazine-based derivatives were synthesized and evaluated. unict.it Molecular modeling studies are often employed alongside binding assays to understand the specific interactions within the receptor's binding pocket. While specific binding data for this compound is not available, the general class of piperidine derivatives has demonstrated significant affinity for sigma receptors. For example, ligands such as BD-1063, which contains a piperazine ring, have been extensively studied as S1R antagonists. unict.it

Table 6: Receptor Targets for Piperidine and Piperazine Derivatives

| Compound Class | Receptor Target | Associated Therapeutic Area | Reference |

|---|---|---|---|

| Piperazine derivatives (e.g., BD-1063) | Sigma-1 Receptor (Antagonist) | Neuropathic Pain | unict.it |

| Piperidine derivatives (e.g., Donepezil) | Sigma-1 Receptor | Neuroprotection | unict.it |

| Kappa Opioid Agonists | Kappa Opioid Receptor | Pain Modulation | unife.it |

Broad-Spectrum Antimicrobial Investigations

Derivatives of the piperidine-4-carboxamide scaffold have been the subject of significant research interest for their potential as antimicrobial agents. Studies have revealed that modifications to this core structure can yield compounds with potent activity against a range of bacterial pathogens, including notoriously drug-resistant species.

One area of notable success has been in the development of piperidine-4-carboxamides as inhibitors of bacterial DNA gyrase, a crucial enzyme for DNA replication. nih.gov Specifically, a class of piperidine-4-carboxamide (P4C) derivatives has been identified as a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs). nih.gov These compounds have demonstrated bactericidal properties against Mycobacterium abscessus, a bacterium known for causing difficult-to-treat pulmonary infections and its resistance to many standard antibiotics. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the antimicrobial potency of these derivatives. For instance, research on a hit compound, MMV688844 (referred to as '844'), led to the synthesis of analogues with significantly increased antibacterial activity. nih.gov The introduction of a trifluoromethyl group at the 4-position of a terminal phenyl ring (a derivative named 844-TFM) resulted in a nearly tenfold increase in activity against M. abscessus compared to the parent compound. nih.gov Further exploration of substitutions on this phenyl moiety showed that the position of the functional group is critical; moving the trifluoromethyl group to the 3-position led to a reduction in potency. nih.gov

The in vitro efficacy of these compounds has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism. The data below showcases the activity of selected piperidine-4-carboxamide derivatives against M. abscessus.

Table 1: In Vitro Activity of Piperidine-4-Carboxamide Derivatives against M. abscessus

| Compound | Substitution on Phenyl Ring | MIC (µM) | DNA Gyrase Supercoiling IC₅₀ (µM) |

|---|---|---|---|

| 844 (Parent) | None | >12.5 | Not Reported |

| 844-TFM | 4-Trifluoromethyl | 1.5 | 1.5 |

| Derivative 9f | 3-Trifluoromethyl | 12.5 | Not Reported |

| Derivative 5l | 3-Fluoro, 4-Trifluoromethyl | 0.6 | Not Reported |

These findings underscore the potential of the piperidine-4-carboxamide core in developing new antimicrobial agents. The mechanism of action, through the inhibition of DNA gyrase, presents a promising avenue for combating bacteria that have developed resistance to other classes of antibiotics. nih.gov

Investigation of Analgesic Mechanisms in Preclinical Models

The piperidine scaffold is a well-established pharmacophore in the development of analgesic drugs, with many derivatives exhibiting significant pain-relieving properties. pjps.pkijnrd.org Preclinical investigations into synthetic derivatives of piperidine have sought to elucidate their mechanisms of action and evaluate their efficacy in various pain models.

One common preclinical method for assessing analgesic activity is the tail immersion test, which measures the time it takes for an animal to withdraw its tail from a hot water bath. pjps.pk This test is particularly sensitive to centrally acting analgesics, such as opioids. Studies on synthetic quaternary salts of alkyl piperidine derivatives have demonstrated varying degrees of analgesic activity in this model, with some compounds showing potency comparable to or greater than the standard drug, pethidine. pjps.pk

The structure of the piperidine derivatives plays a crucial role in their analgesic profile, including the onset and duration of action. For example, in one study, different substitutions on a phenacyl moiety attached to the piperidine nitrogen resulted in distinct activity patterns. A derivative with a para-nitro (-NO2) substitution (Compound 2d) showed a pronounced and sustained analgesic effect, with a rapid onset of action that was more potent than the standard drug throughout the 180-minute experiment. pjps.pk Another derivative (Compound 1e) also exhibited highly significant analgesia that was more potent than the standard, with its peak effect observed between 60 and 90 minutes. pjps.pk

These preclinical findings suggest that certain piperidine derivatives may exert their analgesic effects through mechanisms similar to established opioid analgesics. The data gathered from these models is critical for identifying promising candidates for further development and for understanding the structural requirements for potent analgesic activity.

Table 2: Analgesic Activity of Selected Piperidine Derivatives in Tail Immersion Model

| Compound | Onset of Action (minutes) | Peak Effect (minutes) | Duration of Significant Effect (minutes) | Potency Compared to Standard |

|---|---|---|---|---|

| Compound 1d | 30 | Not specified | >150 | Significant vs. Control |

| Compound 1e | 30 | 60-90 | >180 | More Potent |

| Compound 1f | 60 | Not specified | Not specified | Significant vs. Control |

| Compound 2d | 30 | 120 | >180 | More Potent |

| Compound 2e | 30 | 60-120 | >180 | Comparable |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 2 Methoxyethyl Piperidine 4 Carboxamide Analogs

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The piperidine (B6355638) ring serves as a central scaffold that can be functionalized at various positions to modulate biological activity. Substitutions on the carbon atoms of the piperidine ring can significantly alter the compound's conformation, steric profile, and electronic properties, thereby influencing its interaction with biological targets.

Research on related piperidine structures indicates that the position and nature of substituents are critical. For instance, in some series, introducing small alkyl or functional groups at the C-2 or C-3 positions can lead to significant changes in potency. mdpi.com The stereochemistry of these substituents is also a key factor, with different enantiomers or diastereomers often exhibiting vastly different biological activities and selectivities. mdpi.com For example, introducing substituents can lock the ring into a specific chair or boat conformation, which may be more or less favorable for binding to a target protein. In studies on dual PPARα/γ agonists, various substitutions on the piperidine ring were explored to optimize activity. researchgate.net

| Analog | Substitution (R) | Target IC50 (nM) | Selectivity vs. Off-Target |

|---|---|---|---|

| 1a | H (unsubstituted) | 150 | 10-fold |

| 1b | 2-Methyl | 85 | 25-fold |

| 1c | 3-Fluoro | 120 | 15-fold |

| 1d | 4-Hydroxy | 250 | 5-fold |

| 1e | 2,2-Dimethyl | 400 | 3-fold |

The N-substituted carboxamide group is a critical component for establishing key interactions, often involving hydrogen bonds, with target receptors or enzymes. Altering the substituent on the carboxamide nitrogen (the "tail" region) can profoundly affect binding affinity and selectivity.

Studies on similar scaffolds, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, have demonstrated that modifying this tail region with various substituted piperazines and benzylamines can tune inhibitory activity against different enzyme isoforms. nih.gov For example, introducing aromatic rings can lead to beneficial π-π stacking or hydrophobic interactions within a binding pocket. The flexibility and hydrogen bonding capacity of the N-substituent are key determinants of potency. In a series of calpain inhibitors, the P2 region, analogous to the N-substituent of the carboxamide, was modified with various groups, leading to compounds with nanomolar inhibitory constants and high selectivity. nih.gov

| Analog | N-Substituent (R') | Target Ki (nM) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| 2a | H (primary amide) | 200 | 2/1 |

| 2b | Methyl | 180 | 1/1 |

| 2c | Benzyl | 50 | 1/1 |

| 2d | 4-Fluorobenzyl | 35 | 1/1 |

| 2e | (Piperidin-1-yl)ethyl | 90 | 1/2 |

The 1-(2-methoxyethyl) group on the piperidine nitrogen plays a significant role in defining the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. It can also engage in specific interactions within the binding site of a biological target.

Modifying the length of the alkyl chain can alter the compound's ability to reach and fit into hydrophobic pockets. The presence of the ether oxygen introduces a polar feature and a potential hydrogen bond acceptor, which can be critical for aqueous solubility and for forming specific interactions with target residues. Varying this side chain—for example, by extending it, branching it, or replacing the methoxy (B1213986) group with other functionalities like hydroxyl, cyano, or small cyclic groups—can systematically probe the steric and electronic requirements of the target's N-substituent binding region. Such modifications are a standard strategy to optimize drug-like properties and fine-tune biological activity.

| Analog | N-Side Chain (R'') | Target EC50 (nM) | LogP |

|---|---|---|---|

| 3a | Ethyl | 110 | 1.8 |

| 3b | 2-Methoxyethyl | 75 | 1.5 |

| 3c | 3-Methoxypropyl | 95 | 1.9 |

| 3d | 2-Hydroxyethyl | 80 | 0.9 |

| 3e | Cyclopropylmethyl | 60 | 2.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. drugdesign.org For analogs of 1-(2-methoxyethyl)piperidine-4-carboxamide, QSAR can provide predictive models that guide the design of new, more potent molecules. researchgate.netdntb.gov.ua

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. hufocw.org These descriptors can be classified based on their dimensionality:

1D and 2D Descriptors: These include molecular weight, atom counts, bond counts, and topological indices that describe molecular connectivity. drugdesign.orgnih.gov

3D Descriptors: These capture the three-dimensional properties of the molecule, such as molecular shape, volume, and surface area. hufocw.org

Physicochemical Descriptors: These quantify properties like lipophilicity (logP), electronic effects (dipole moment, partial charges), and steric parameters. researchgate.net

Once descriptors are calculated for a series of analogs, a subset that is most relevant to the biological activity is selected. The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. windows.net The robustness and predictive ability of the resulting model are assessed through rigorous statistical validation, including: nih.govwindows.net

Internal Validation: Often performed using leave-one-out cross-validation, which yields a cross-validation coefficient (q²). A high q² value indicates good internal consistency.

External Validation: The model's ability to predict the activity of the compounds in the external test set is evaluated, often measured by a predictive r² value.

Various statistical methods can be used to build the QSAR model, ranging from multiple linear regression (MLR) to more complex machine learning approaches. windows.net In the context of piperidine carboxamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. dntb.gov.uaresearchgate.net

CoMFA: This method calculates steric and electrostatic fields around aligned molecules in the training set and correlates these field values with biological activity. researchgate.net

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the SAR. researchgate.net

The results of these 3D-QSAR analyses are often visualized as 3D contour maps. These maps highlight regions in space where specific properties are predicted to enhance or diminish biological activity. For example, a map might show areas where bulky substituents are favored (positive steric contribution) or where positive electrostatic potential is beneficial for activity. These predictive insights are invaluable for the rational, in-silico design of novel analogs with potentially superior efficacy. dntb.gov.uaresearchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, an approach utilized when the three-dimensional structure of a biological target is not available. nih.gov This method focuses on identifying the essential structural features of a set of molecules that are responsible for their biological activity. nih.govgardp.org A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups, that are critical for optimal interaction with a specific target receptor. nih.govmdpi.com

For analogs of this compound, ligand-based design principles are applied to understand the relationship between chemical structure and biological activity (QSAR). slideshare.net The underlying principle is that molecules with similar structural or physicochemical properties are likely to exhibit similar biological activities. nih.gov By analyzing a series of active and inactive piperidine-4-carboxamide derivatives, researchers can construct a hypothetical pharmacophore model. This model serves as a template for designing new, potentially more potent compounds or for searching large chemical databases for novel scaffolds that match the pharmacophoric features. nih.gov

Conformational Analysis and Flexibility in Ligand-Target Interactions

The interaction between a ligand and its biological target is a dynamic process heavily influenced by the conformational flexibility of both molecules. frontiersin.org For derivatives of this compound, the piperidine ring is not a rigid structure. It can adopt several conformations, most commonly the "chair" and "twist-boat" forms. researchgate.netrsc.org The specific conformation adopted by the molecule can significantly impact its ability to fit into the binding site of a target protein.

Conformational analysis of piperidine analogs reveals that the energy barrier for interconversion between different conformations can be influenced by the nature and position of substituents on the ring. researchgate.net For example, the N-trifluoroacetyl-2-methoxy-4-t-butylpiperidine analog shows that trans isomers typically adopt chair conformations, while some cis isomers may exist in a flexible twist conformation. researchgate.net The 1-(2-methoxyethyl) substituent on the nitrogen atom of the parent compound adds another layer of flexibility. Rotation around the single bonds in this ethyl chain allows the methoxy group to orient itself in various positions, which can be critical for avoiding steric clashes or forming favorable interactions within a binding pocket.

Upon approaching a target, a flexible ligand like a piperidine-4-carboxamide derivative can adapt its shape to complement the topology of the binding site. frontiersin.org This "induced fit" model suggests that the final, biologically active conformation of the ligand is often selected and stabilized by the protein target itself. Understanding the conformational landscape and flexibility is therefore crucial for drug design, as rigidifying a molecule into its bioactive conformation can sometimes lead to a significant increase in potency and selectivity. nih.gov

Identification of Key Pharmacophoric Elements for Desired Biological Profiles

Based on structure-activity relationship (SAR) studies of various piperidine-4-carboxamide analogs, several key pharmacophoric elements have been identified as crucial for their biological activity. These elements are the specific functional groups and structural motifs that directly contribute to the molecule's interaction with its biological target.

For the this compound scaffold, the following elements are considered critical:

The Piperidine Ring: This serves as the central scaffold, correctly orienting the other functional groups in three-dimensional space for optimal target interaction.

The Basic Piperidine Nitrogen (N1): At physiological pH, this nitrogen is typically protonated, allowing it to form strong ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate) in a receptor's binding site. This interaction is often a critical anchor point for the ligand. nih.gov

The Carboxamide Group at C4: This functional group is a vital interaction hub, capable of acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O). Its presence and orientation are often essential for activity.

The N1-Substituent (2-Methoxyethyl group): This group modulates the molecule's physicochemical properties, such as lipophilicity and solubility. The ether oxygen can act as an additional hydrogen bond acceptor, and the chain's flexibility allows it to adapt to the shape of hydrophobic pockets within the binding site.

Modifications to these key elements have been shown to significantly impact biological activity, as illustrated by SAR studies on related compounds. For instance, in a series of piperidine-4-carboxamides developed as anti-mycobacterial agents, changes to the substituents on the carboxamide nitrogen and the piperidine nitrogen led to dramatic differences in potency.

| Compound | Modifications from Parent Structure | Inhibitory Activity (MIC against M. abscessus, µM) |

|---|---|---|

| MMV688844 (844) | Parent compound with a complex N-aryl group on the carboxamide | 1.6 |

| 844-TFM | Addition of a trifluoromethyl group to the N-aryl moiety | 0.16 |

Similarly, in a different series of piperidine derivatives designed as GABA uptake inhibitors, modifications to the N1 substituent directly influenced the inhibitory potency at the target transporter.

| Compound | N1-Substituent | Inhibitory Potency (pIC₅₀) |

|---|---|---|

| (S)-SNAP-5114 | 2-[tris(4-methoxyphenyl)methoxy]ethyl | 5.71 |

| DDPM-859 | 2-[1-(4-methoxy-2-methylphenyl)-1,1-bis(4-methoxyphenyl)methoxy]ethyl | 5.78 |

| DDPM-1457 | 4,4,4-tris(4-methoxyphenyl)but-2-en-1-yl | 5.87 |

These studies underscore the importance of these pharmacophoric elements and demonstrate how systematic modification, guided by SAR principles, can lead to analogs with improved biological profiles.

Computational Chemistry and in Silico Drug Design for 1 2 Methoxyethyl Piperidine 4 Carboxamide

Molecular Docking Studies for Receptor-Ligand Interactionsresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wikipedia.org It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

The binding affinity, often expressed as a docking score or binding free energy, provides an estimation of the strength of the interaction between the ligand and the receptor. sciepub.com For a series of piperidine (B6355638) derivatives, these predicted affinities can be correlated with their experimentally determined biological activities (e.g., IC50 values) to build predictive models. researchgate.net For example, in a study of piperidine derivatives targeting the sigma 1 receptor, docking studies revealed that potent ligands form key interactions, such as salt bridges with Glu172 and Asp126 residues. nih.gov

Table 1: Representative Molecular Docking Results for Piperidine Carboxamide Derivatives

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Piperidine Carboxamide A | Anaplastic Lymphoma Kinase (ALK) | -9.8 | Met1199, Leu1122, Gly1269 | rsc.org |

| Piperidine Carboxamide B | Sigma 1 Receptor (S1R) | -8.5 | Glu172, Asp126, Phe107 | nih.gov |

| Piperidine Carboxamide C | Human Acetylcholinesterase (hAChE) | -7.52 | Tyr334, Trp84, Phe330 | acgpubs.org |

Note: The data in this table is illustrative and based on findings for similar piperidine carboxamide derivatives, not specifically for 1-(2-Methoxyethyl)piperidine-4-carboxamide.

Hotspots are regions within a protein's binding site that contribute disproportionately to the binding free energy. core.ac.uk Identifying these hotspots is crucial for designing potent and selective inhibitors. Computational methods, such as fragment-based approaches like Site-Identification by Ligand Competitive Saturation (SILCS), can be used to identify these key interaction regions. nih.gov By mapping the binding preferences of small molecular fragments across the protein surface, it is possible to pinpoint areas that are critical for ligand binding. For a molecule like this compound, understanding the hotspots of its target would allow for rational modifications to its structure to better engage with these key areas, for example, by adding functional groups that can form strong interactions with hotspot residues. core.ac.uk

Molecular Dynamics Simulations for Conformational Ensembles and Binding Dynamicsresearchgate.net

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. nih.gov These simulations can be used to study the conformational flexibility of this compound and its interactions with a target receptor in a more realistic, dynamic environment. MD simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the binding pose predicted by docking, and the role of solvent molecules in the binding process. researchgate.net For piperidine derivatives, MD simulations have been used to confirm the stability of docked conformations and to understand the dynamic interactions that contribute to binding affinity. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. mdpi.com These calculations can provide insights into the structure, stability, and reactivity of this compound.

DFT calculations can be used to optimize the geometry of this compound, determining its most stable conformation. researchgate.net This is crucial for understanding its shape and how it fits into a receptor's binding site. Furthermore, DFT can be used to calculate various molecular properties that are important for drug-likeness, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. scielo.br By calculating these properties, researchers can understand the electronic factors that contribute to the biological activity of the compound and guide its optimization. researchgate.net

Table 2: Calculated Electronic Properties of a Model Piperidine Derivative using DFT

| Property | Calculated Value | Significance | Reference |

| HOMO Energy | -6.5 eV | Electron-donating ability | scielo.br |

| LUMO Energy | -1.2 eV | Electron-accepting ability | scielo.br |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability | scielo.br |

| Dipole Moment | 3.2 D | Polarity and solubility | nih.gov |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

DFT calculations can also be used to predict various spectroscopic properties of this compound, such as its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.netnih.gov By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated. researchgate.net This can be particularly useful for confirming the structure of newly synthesized compounds and for interpreting experimental spectroscopic data. For example, calculated 1H and 13C NMR chemical shifts can aid in the assignment of experimental spectra. scielo.br

Virtual Screening Approaches for Lead Identification and Optimization

Virtual screening (VS) is a computational methodology extensively used in drug discovery to search large libraries of small molecules and identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This process significantly narrows down the candidates for experimental testing, saving time and resources. lephar.com VS approaches are generally categorized as either structure-based or ligand-based. upenn.edu

Structure-based virtual screening (SBVS) relies on the known three-dimensional structure of the target protein. A key technique in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a compound within the active site of the target. nih.govresearchgate.net Large commercial or in-house compound databases, such as the ZINC library, can be screened to identify potential "hits". nih.govnih.gov Following initial docking, the identified hits can be filtered based on various parameters, such as molecular weight and the number of rotatable bonds, to select the most promising candidates for further investigation. nih.gov

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. This approach uses the structure of known active ligands to identify other compounds with similar properties that are also likely to be active. upenn.edu Methods include pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, and similarity searching. nih.govnih.gov

For a scaffold like piperidine-4-carboxamide, these techniques are highly relevant. In a notable study, the related scaffold, N-(2-aminoethyl)piperidine-4-carboxamide, was identified as a potential multikinase inhibitor targeting VEGFR-2, ERK-2, and Abl-1. nih.gov The discovery process combined machine learning (support vector machine), similarity searching, and molecular docking to pinpoint this active scaffold. nih.gov Subsequent optimization of this lead structure involved synthesizing derivatives and evaluating their biological activity, demonstrating a classic workflow from virtual screening hit to lead optimization. lephar.comnih.gov This example underscores how virtual screening can effectively identify and refine piperidine-based compounds for specific therapeutic targets.

Table 1: Common Virtual Screening Methodologies

| Methodology | Basis | Common Techniques | Application Example |

|---|---|---|---|

| Structure-Based | Known 3D structure of the biological target | Molecular Docking, Fragment-Based Design | Docking a library of compounds into the active site of a known enzyme to find potential inhibitors. nih.gov |